25B-NB3OMe (hydrochloride)

描述

25B-NB3OMe(盐酸盐)是一种合成化合物,属于苯乙胺类化学物质。在结构上,它被归类为苯乙胺,并以其强烈的致幻特性而闻名。 该化合物是一种分析参考标准品,主要用于研究和法医应用 .

准备方法

合成路线和反应条件

25B-NB3OMe(盐酸盐)的合成涉及多个步骤,从苯乙胺骨架的制备开始。关键步骤包括:

溴化: 将溴原子引入苯乙胺结构。

甲氧基化: 在芳香环上添加甲氧基。

N-苄基化: 将苄基连接到氮原子。

反应条件通常涉及使用甲醇等有机溶剂,反应在受控温度下进行,以确保获得所需的产物 .

工业生产方法

25B-NB3OMe(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备,以确保最终产品的稳定性和质量。 该化合物通常以结晶形式生产,并储存在特定条件下以保持其稳定性 .

化学反应分析

Synthetic Pathways

25B-NB3OMe is synthesized via reductive amination, a hallmark reaction for NBOMe derivatives ( ). The general process involves:

-

Base compound preparation : Starting with 2,5-dimethoxy-4-bromophenethylamine (2C-B)

-

N-benzylation : Reacting with 3-methoxybenzaldehyde under reductive conditions (NaBH₃CN or H₂/Pd catalyst) to form the N-(2-methoxybenzyl) derivative

-

Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether

Critical intermediates include β-nitrostyrene precursors (from nitroalkane condensation) and brominated phenethylamines ( ). Positional isomerism (3-methoxy vs. 2-/4-methoxy in NB2OMe/NB4OMe) dictates distinct fragmentation patterns in mass spectrometry ( ).

Mass Spectrometry (MS) Fragmentation

Key fragments for 25B-NB3OMe identification ( ):

| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance Ratio |

|---|---|---|

| 380 ([M+H]⁺) | 121 (C₈H₉O⁺) | Dominant base peak |

| 91 (C₇H₇⁺) | Secondary peak | |

| 199/201 (Br isotopes) | 1:1 intensity ratio |

Differentiation from analogs (e.g., 25B-NB2OMe) relies on m/z 150/91 ratios (7.1 for NB3OMe vs. 2.2 for NB2OMe) ( ).

HPLC–MS/MS Parameters

Quantitative analysis uses these optimized conditions ( ):

| Parameter | Value |

|---|---|

| Retention Time | 8.77 min |

| Collision Energy | 27 eV (m/z 380→121) |

| 65 eV (m/z 380→91) | |

| Limit of Detection | 1 ng/mL |

Linearity (r² > 0.999) and precision (%CV < 7%) validate the method for forensic quantification ( ).

Immunoassay Reactivity

25B-NB3OMe demonstrates cross-reactivity in antibody-based assays targeting the NBOMe scaffold. Key epitopes involve:

-

Hapten conjugation : Covalent linkage to carrier proteins (e.g., BSA) via glutaraldehyde or EDC-mediated amidation ( ).

-

Antibody specificity : Polyclonal antibodies raised against 25NH₂-NBOMe show <1% cross-reactivity with non-NBOMe psychedelics (e.g., LSD, MDMA) ( ).

Stability and Degradation

-

Photodegradation : UV exposure induces demethylation at the 3-methoxy group, forming hydroxylated byproducts.

-

Thermal stability : Decomposes above 200°C, releasing HBr and methoxybenzylamine fragments ( ).

-

Hydrolysis : Susceptible to acidic cleavage of the N-benzyl bond, yielding 2C-B and 3-methoxybenzaldehyde ( ).

Comparative Reactivity

Structural analogs exhibit distinct reaction profiles:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 25B-NB2OMe | Higher m/z 91 abundance (12% vs. 5% in NB4OMe) | |

| 25B-NB4OMe | Lower thermal stability (Tdec ~180°C) | |

| 25I-NB3OMe | Iodine substitution alters MS isotopic patterns |

Toxicological Implications

While not a direct chemical reaction, 25B-NB3OMe’s serotonin receptor agonism (5-HT₂A Ki = 1.91 nM) correlates with oxidative stress pathways, inducing DNA strand breaks and microglial activation in vivo ( ). These effects are exacerbated by chronic administration due to cumulative tissue accumulation ( ).

科学研究应用

25B-NB3OMe(盐酸盐)在科学研究中有多种应用,包括:

化学: 用作质谱法和色谱法中的分析参考标准品。

生物学: 研究其与血清素受体和其他神经递质系统的相互作用。

医学: 研究其潜在的治疗效果和毒理学特性。

工业: 用于开发新的合成路线和化学工艺

作用机制

25B-NB3OMe(盐酸盐)的作用机制涉及其与血清素受体,特别是5-HT2A受体的相互作用。该化合物作为一种强效完全激动剂,导致这些受体的激活,并随后改变神经递质的释放和信号通路。 这种相互作用是导致该化合物致幻作用的原因 .

相似化合物的比较

类似化合物

25I-NBOMe: 另一种具有类似结构特征的强效致幻剂。

25C-NBOMe: 具有相同的苯乙胺骨架,并表现出类似的药理特性。

2C-B: 25B-NB3OMe的母体化合物

独特性

25B-NB3OMe(盐酸盐)的独特之处在于其特定的取代模式,包括一个溴原子和甲氧基。 这种结构配置导致对血清素受体具有很高的亲和力,使其成为神经药理学和毒理学研究中的一种宝贵工具 .

生物活性

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the NBOMe family, which are derivatives of phenethylamines and known for their potent hallucinogenic effects. This compound is closely related to 2C-B and other NBOMe analogs, exhibiting significant activity at serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for assessing its pharmacological effects, toxicity, and potential therapeutic applications.

25B-NB3OMe acts primarily as a full agonist at the 5-HT2A receptor , which is implicated in the modulation of mood, perception, and cognition. The activation of this receptor leads to various neurophysiological effects, including hallucinations and altered sensory perception. Additionally, it interacts with other serotonin receptors, contributing to its complex pharmacological profile.

Key Receptor Interactions

- 5-HT2A : Major receptor for hallucinogenic effects.

- 5-HT2B : Associated with cardiotoxicity and valvular heart disease upon prolonged use.

- Adrenergic α1 : Contributes to stimulant-type cardiovascular effects.

Biological Activity Data

| Parameter | Value/Description |

|---|---|

| Duration of Effects | 3–10 hours |

| Potency at 5-HT2A | Potent full agonist |

| Toxicity Indicators | Hallucinations, agitation, tachycardia |

| Common Adverse Effects | Hyperthermia, hypertension, rhabdomyolysis |

Toxicological Studies

Research has documented several cases of toxicity associated with 25B-NB3OMe use. A notable study reported adverse effects in ten patients, highlighting symptoms such as:

- Hallucinations

- Violent agitation

- Mydriasis (dilated pupils)

- Tachycardia (increased heart rate)

- Hyperthermia (elevated body temperature)

The majority of these patients required sedation with benzodiazepines due to severe agitation. Peak plasma concentrations ranged from 0.7 to 10.1 ng/ml, indicating a significant presence in the bloodstream during episodes of toxicity .

Case Studies

- Case Series Report (2015) : This report detailed a cluster of ten patients who experienced severe adverse effects after using 25B-NB3OMe. The symptoms included violent agitation and signs consistent with serotonergic stimulation. Management focused on supportive care and controlling hyperthermia .

- Comparative Analysis : In comparison to other NBOMe compounds like 25I-NBOMe and 25C-NBOMe, users reported similar hallucinogenic and stimulant effects but noted that 25B-NB3OMe had a distinct profile regarding cardiovascular toxicity .

Neurotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxicity towards neuronal cell lines such as SH-SY5Y and PC12. For instance:

属性

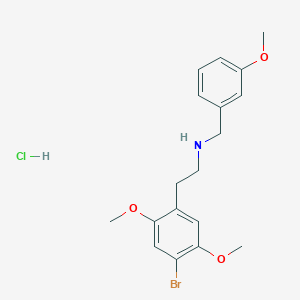

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGABHGBTSZVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。